molecular formula C11H16ClNO2 B2668210 Methyl3-(4-aminophenyl)butanoatehydrochloride CAS No. 2490432-19-2

Methyl3-(4-aminophenyl)butanoatehydrochloride

Cat. No.: B2668210
CAS No.: 2490432-19-2
M. Wt: 229.7
InChI Key: BOWMJQZSEUCASS-UHFFFAOYSA-N
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Description

“Methyl 3-(4-aminophenyl)butanoate;hydrochloride” is a chemical compound with the CAS Number: 2490432-19-2 . It has a molecular weight of 229.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 3-(4-aminophenyl)butanoate;hydrochloride” is 1S/C11H15NO2.ClH/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical and Chemical Properties Analysis

“Methyl 3-(4-aminophenyl)butanoate;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 229.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Antimicrobial Activity

A study focused on the synthesis and antimicrobial activity of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, with significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This research suggests potential applications of Methyl 3-(4-aminophenyl)butanoate hydrochloride derivatives in developing new antimicrobial agents.

Molecular Docking and Biological Activity Studies

Research involving molecular docking, vibrational, structural, electronic, and optical studies of compounds similar to Methyl 3-(4-aminophenyl)butanoate hydrochloride revealed their potential in inhibiting Placenta growth factor (PIGF-1), suggesting good biological activities (Vanasundari et al., 2018). These findings indicate the compound's applicability in therapeutic interventions targeting PIGF-1 related pathways.

Corrosion Inhibition

A study on phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid, useful for industrial pickling processes, showed high inhibition efficiency. The research suggests that derivatives of Methyl 3-(4-aminophenyl)butanoate hydrochloride could serve as effective corrosion inhibitors in industrial settings (Gupta et al., 2017).

Biofuel Production

An engineered Escherichia coli strain was developed for the production of 3-methyl-1-butanol from glucose, demonstrating the feasibility of using derivatives of Methyl 3-(4-aminophenyl)butanoate hydrochloride for biofuel production (Connor & Liao, 2008). This opens avenues for renewable energy resources.

Anticancer Drug Development

A study on amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs presented in vitro cytotoxicity studies, indicating that these compounds could serve as potential anticancer drugs (Basu Baul et al., 2009). The research highlights the compound's utility in medicinal chemistry, specifically in designing cancer therapies.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .

Properties

IUPAC Name

methyl 3-(4-aminophenyl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWMJQZSEUCASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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